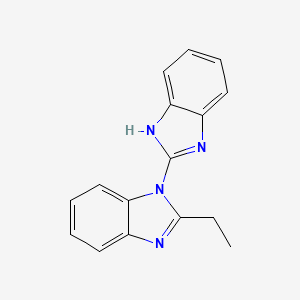

2-ethyl-1,2'-bis(1H-benzimidazole)

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N4 |

|---|---|

Molecular Weight |

262.31 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-ethylbenzimidazole |

InChI |

InChI=1S/C16H14N4/c1-2-15-17-13-9-5-6-10-14(13)20(15)16-18-11-7-3-4-8-12(11)19-16/h3-10H,2H2,1H3,(H,18,19) |

InChI Key |

IJULZFSVDFTQGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1,2 Bis 1h Benzimidazole and Analogous Systems

Classical and Modern Synthetic Routes

The foundational methods for constructing the benzimidazole (B57391) core have been refined over decades. These typically involve the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. For bis-systems, these reactions are adapted to link two benzimidazole units.

Condensation Reactions Utilizing o-Phenylenediamine and Carbonyl Precursors

The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a suitable carbonyl-containing compound. ijariie.com To form the "2-ethyl" portion of the target molecule, propionaldehyde (B47417) or propionic acid (or one of its derivatives) would serve as the carbonyl precursor. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization via dehydration to yield the benzimidazole ring.

For a bis(benzimidazole) system like 2-ethyl-1,2'-bis(1H-benzimidazole), the synthesis is more complex. One common strategy involves reacting a pre-formed benzimidazole-containing o-diamine with a second equivalent of a carbonyl compound. For instance, 2-(2-aminophenyl)-1H-benzimidazole could be condensed with propanoic acid or its equivalent to introduce the 2-ethylbenzimidazole (B155763) moiety. A general approach for creating both symmetrical and unsymmetrical bis(benzimidazoles) involves the condensation of dicarboxylic acids with o-phenylenediamines. mdpi.com For the target molecule, a step-wise approach is necessary to ensure the specific unsymmetrical substitution.

The general mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the acid or aldehyde. This is followed by the elimination of water and subsequent cyclization, driven by the formation of the stable aromatic benzimidazole ring system. chemicalforums.com

Acid-Catalyzed Cyclization Approaches

The cyclization step in benzimidazole synthesis is almost always facilitated by an acid catalyst. rsc.org The catalyst's role is to protonate the carbonyl group of the precursor, making it more electrophilic and susceptible to nucleophilic attack by the diamine. chemicalforums.com Following the initial condensation, the acid also promotes the dehydration of the cyclic intermediate, which is a crucial step for aromatization.

A wide array of acids can be employed, ranging from strong mineral acids like hydrochloric acid (HCl) to organic acids such as p-toluenesulfonic acid (p-TSA). nih.govrsc.org Lewis acids, including erbium(III) triflate (Er(OTf)₃), indium triflate (In(OTf)₃), and various metal chlorides (e.g., ZrCl₄, AlCl₃), have also proven to be highly effective catalysts, often allowing for milder reaction conditions. ijariie.comrsc.orgmdpi.comtandfonline.com The choice of catalyst can influence reaction rates and yields significantly. For example, the synthesis of benzimidazoles from o-phenylenediamine and CO₂ (as a C1 source) highlights a catalytic dilemma: the initial N-formylation is base-catalyzed, while the subsequent cyclization is acid-catalyzed, often requiring a two-step, one-pot approach where an acid catalyst is added after the first step is complete. rsc.org

The proposed mechanism for acid catalysis involves the formation of an N-acylated intermediate which, upon protonation, undergoes intramolecular cyclization followed by the elimination of water to furnish the final benzimidazole product. nih.govnih.gov

Strategies for Achieving Regioselectivity and Diastereoselectivity

Synthesizing an unsymmetrical bis(benzimidazole) such as 2-ethyl-1,2'-bis(1H-benzimidazole) presents a significant regiochemical challenge. A direct one-pot condensation of the constituent precursors would likely lead to a mixture of the desired product along with symmetrical side products that are difficult to separate.

To overcome this, multi-step, regioselective strategies are employed. A key approach involves the synthesis of an asymmetric precursor, such as 4-(2-Benzimidazolyl)-3-thiabutanoic acid, which can then be condensed with a different substituted o-phenylenediamine to form the second, distinct benzimidazole ring. mdpi.com This ensures that the two halves of the final molecule are assembled in a controlled, stepwise manner.

Another powerful strategy is the use of polymer-supported synthesis. An o-phenylenediamine can be immobilized on a polymer support, allowing for sequential reactions to be carried out. For instance, a polymer-bound diamine can be acylated, followed by nucleophilic substitution, cyclization to the first benzimidazole, reduction of a nitro group to form a new diamine functionality, and finally, cyclization with an aldehyde to form the second benzimidazole ring before cleavage from the support. thieme-connect.com This method provides excellent control over the final structure.

Palladium-catalyzed cascade reactions have also emerged as a sophisticated method for the regioselective construction of complex benzimidazoles from simple, readily available starting materials. rsc.org These advanced methods provide a high degree of control, which is essential for synthesizing complex, unsymmetrical drug candidates and other functional materials.

Advanced and Green Chemical Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These protocols aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free or "neat" conditions is a cornerstone of green synthesis. This approach reduces the use of volatile organic compounds (VOCs), simplifies work-up procedures, and can often lead to higher yields and shorter reaction times.

The condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles is well-suited to solvent-free conditions. ijariie.comresearchgate.net The reactants can be heated together, sometimes in the presence of a solid-supported catalyst or a mild oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅), to afford the desired products in high yields. elsevierpure.com

A notable solvent-free technique is mechanochemistry, specifically ball milling. In this method, the solid reactants are ground together in a mill, and the mechanical energy facilitates the chemical reaction. nih.gov The synthesis of benzimidazoles from o-phenylenediamine and benzoic acid has been successfully demonstrated using this technique, providing the product in high yield without any solvent. nih.gov

| Carbonyl Precursor | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Various Aldehydes | Indium Triflate (In(OTf)₃) | Room Temperature | Excellent | ijariie.com |

| Benzylamine | Na₂S₂O₅ | Heating | High | elsevierpure.com |

| Benzoic Acid | None (Ball Milling) | 20 Hz, 60 min | ~95% | nih.gov |

| Various Organic Acids | None | 140 °C | Good | researchgate.net |

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. arkat-usa.org Compared to conventional heating, microwave energy provides rapid and uniform heating of the reaction mixture, often leading to higher yields, cleaner reactions, and significantly reduced reaction times—from hours to mere minutes. mdpi.comtandfonline.com

The synthesis of 1,2-disubstituted benzimidazoles, which are analogs to the target compound's structure, has been shown to be highly efficient under microwave-assisted, solvent-free conditions. mdpi.comnih.govresearchgate.net For example, the reaction of N-phenyl-o-phenylenediamine with various aldehydes in the presence of a catalytic amount of Er(OTf)₃ under microwave irradiation yields the desired products in 5-10 minutes with yields often exceeding 95%. mdpi.comresearchgate.net This combination of microwave assistance and solvent-free conditions represents a highly efficient and environmentally friendly approach. nih.gov

Microwave heating has also been successfully applied to polymer-supported syntheses of complex bis(benzimidazoles), further demonstrating its versatility and power in accelerating multi-step reaction sequences. thieme-connect.com

| Product Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,2-Disubstituted Benzimidazoles | Conventional Heating | 60 min | 61% | mdpi.com |

| Microwave (Solvent-Free, 1% Er(OTf)₃) | 5 min | >96% | ||

| 1H-Benzimidazoles from DMF | Conventional Heating | Several hours | Moderate | tandfonline.com |

| Microwave (Butanoic Acid promoter) | < 30 min | Good to Excellent | ||

| Polymer-Supported bis-Benzimidazoles | Conventional | Hours | - | thieme-connect.com |

| Microwave (300 W) | 5-6 min per step | Good |

Catalytic Systems for Efficient Synthesis

Catalysis plays a pivotal role in the modern synthesis of bis-benzimidazoles, enabling milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods that often require harsh acidic conditions and high temperatures.

While specific data on aqueous fluoroboric acid for the synthesis of 2-ethyl-1,2'-bis(1H-benzimidazole) is not detailed in the provided results, the use of acid catalysts is a general strategy for benzimidazole synthesis. Typically, an o-phenylenediamine derivative reacts with a carboxylic acid or its equivalent. For instance, the condensation of o-phenylenediamine with a suitable precursor for the ethyl-benzimidazole moiety would be the basis of this approach. The general synthesis of benzimidazoles often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives under acidic conditions. rhhz.net

Methanesulphonic acid supported on silica (B1680970) (CH3SO3H-SiO2) serves as an efficient and reusable heterogeneous catalyst for the synthesis of benzimidazole derivatives. researchgate.net This solid acid catalyst facilitates the condensation of o-phenylenediamines with aldehydes under solvent-free conditions at elevated temperatures. researchgate.net The use of a heterogeneous catalyst simplifies the work-up procedure and allows for catalyst recycling, which is advantageous for green chemistry. wjpr.netresearchgate.net While a specific example for 2-ethyl-1,2'-bis(1H-benzimidazole) is not provided, this methodology is applicable to a range of substituted benzimidazoles. researchgate.net The reaction of bis-aldehydes with ortho-phenylenediamines catalyzed by methanesulphonic acid-silica demonstrates its utility in forming bis-benzimidazole systems. researchgate.net

Table 1: Methanesulphonic Acid-Silica Catalyzed Synthesis of Benzimidazoles Note: This table is a generalized representation based on the capabilities of the catalytic system and not specific to 2-ethyl-1,2'-bis(1H-benzimidazole).

| Entry | Aldehyde | o-Phenylenediamine | Product | Yield (%) |

| 1 | Benzaldehyde | o-Phenylenediamine | 2-Phenyl-1H-benzimidazole | High |

| 2 | 4-Nitrobenzaldehyde | o-Phenylenediamine | 2-(4-Nitrophenyl)-1H-benzimidazole | High |

Transition metal catalysis offers powerful tools for the synthesis of benzimidazoles, often proceeding through C-H activation or cross-coupling pathways.

Cu-Pd Systems: Bimetallic Cu-Pd catalysts, particularly on supports like γ-Al2O3, have proven highly effective for the direct synthesis of benzimidazoles from o-nitroanilines and alcohols. mdpi.comresearchgate.net This system can be modified with additives like magnesium to enhance catalytic activity. mdpi.com The Cu-Pd alloy is considered the primary active component, facilitating both the reduction of the nitro group and the subsequent cyclization. mdpi.com These catalysts are robust and can be recycled multiple times without significant loss of activity. researchgate.net Theoretical studies suggest that for copper-catalyzed systems, the mechanism can involve a Cu(II)/Cu(III) cycle. rsc.org

PdCl2-based Systems: Palladium(II) chloride complexes are also utilized in the synthesis of benzimidazoles from amidines. rsc.org Density functional theory (DFT) calculations suggest a mechanism involving C-H bond activation via concerted metalation-deprotonation (CMD), followed by C-N bond formation. rsc.org Unlike some copper-catalyzed routes, a Pd(III) species is not believed to be involved in this pathway. rsc.org Tandem Pd/Cu catalytic systems have also been developed for constructing complex fused benzimidazole structures. nih.gov

Table 2: Transition Metal-Catalyzed Benzimidazole Synthesis Note: This table illustrates the general effectiveness of these catalysts for benzimidazole synthesis.

| Catalyst System | Reactants | Product Scope | Key Features |

| Cu-Pd/γ-Al2O3 | o-Nitroaniline, Alcohol | 2-Alkyl/Aryl-benzimidazoles | High efficiency, reusable catalyst. mdpi.comresearchgate.net |

| [PdCl2(PhCN)2] | Amidines | Benzimidazoles | Proceeds via C-H activation. rsc.org |

| Pd/Cu Tandem | Bromo-substituted benzimidazoles, o-bromobenzoic acids | Fused (benzo)imidazophenanthridines | Cascade annulation reaction. nih.gov |

Oxidative Cyclization Strategies

Oxidative cyclization is a common and effective strategy for synthesizing benzimidazoles. This approach typically involves the condensation of an o-phenylenediamine with an aldehyde to form a dihydro-benzimidazole intermediate, which is then oxidized to the final benzimidazole product. mdpi.com A variety of oxidizing agents can be employed. A notable metal-free example utilizes D-glucose as a C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water, highlighting a green chemistry approach. acs.orgorganic-chemistry.org This method is praised for its use of a biorenewable resource and an environmentally benign solvent. acs.orgorganic-chemistry.org Other strategies include using iodine(III) to promote the oxidative cyclization of amidines. organic-chemistry.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. rsc.org For benzimidazole synthesis, MCRs can involve the reaction of an o-phenylenediamine, an aldehyde, and sometimes a third component under catalytic conditions. rhhz.net For example, bismuth nitrate (B79036) has been used as an inexpensive and non-toxic catalyst for the one-pot synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes in ethanol (B145695) at room temperature. rhhz.net Iron-catalyzed three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) also provide a route to benzimidazoles. rsc.org These methods are advantageous due to their operational simplicity, mild reaction conditions, and often high yields. rhhz.netrsc.org

Synthesis of Symmetric and Asymmetric Bis-benzimidazole Systems

The synthesis of both symmetric and asymmetric bis-benzimidazoles is of great interest for applications such as DNA minor groove binders and the development of therapeutic agents. nih.govnih.gov

Symmetric Systems: Symmetric bis-benzimidazoles can be prepared by reacting a dicarboxylic acid or its equivalent with two equivalents of an o-phenylenediamine. mdpi.com For instance, the reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of polyphosphoric acid (PPA) yields a symmetric bis-benzimidazole. mdpi.com

Asymmetric Systems: The synthesis of asymmetric bis-benzimidazoles requires a more controlled, stepwise approach. One general method involves preparing a benzimidazole-containing carboxylic acid, which is then condensed with a different o-phenylenediamine derivative to form the second benzimidazole ring. mdpi.com This allows for the introduction of different substituents on each benzimidazole unit. A facile synthesis of a key bis-benzimidazole intermediate for the drug telmisartan (B1682998) was achieved through a one-pot acylation–cyclization of an N-arylamidoxime, avoiding harsh nitrating and acidic conditions. acs.org

The strategic choice of synthetic methodology allows for the tailored construction of a wide array of bis-benzimidazole structures to suit specific applications.

Preparation of 2,2'-(alkanediyl)-bis-1H-benzimidazoles with Varied Spacers

A versatile and efficient one-pot synthesis for both symmetrical and asymmetrical 2,2'-(alkanediyl)-bis-1H-benzimidazoles has been developed using aqueous fluoroboric acid as a catalyst under solvent-free conditions. semanticscholar.orgdoaj.org This method involves the reaction of o-phenylenediamine with a dicarboxylic acid, where the length of the alkane spacer can be varied. semanticscholar.org The reaction is typically carried out by heating the reactants in an oil bath at elevated temperatures. semanticscholar.org

For the synthesis of mixed bis-benzimidazoles, two different o-phenylenediamine derivatives are reacted with a single dicarboxylic acid. semanticscholar.org The process involves mixing the diamines and the dicarboxylic acid, followed by the addition of the catalyst and heating. semanticscholar.org The crude product, which solidifies upon cooling, is then purified by treatment with a saturated aqueous sodium bicarbonate solution to neutralize and remove the acid catalyst, followed by filtration and washing. semanticscholar.org

The use of aqueous fluoroboric acid (45%) has been optimized, with small quantities proving effective. semanticscholar.org This solvent-free approach is noted for its environmental benefits, simple operational procedure, lack of tedious work-up, broad applicability, short reaction times, and good yields. semanticscholar.org

Below is a table summarizing the synthesis of various bis-benzimidazoles using this methodology. semanticscholar.org

| Diamine 1 | Diamine 2 | Dicarboxylic Acid | Product | Yield (%) |

| o-phenylenediamine | o-phenylenediamine | Oxalic Acid | 2,2'-bis(1H-benzimidazole) | 90 |

| o-phenylenediamine | o-phenylenediamine | Malonic Acid | 1,2-bis(1H-benzimidazol-2-yl)ethane | 92 |

| o-phenylenediamine | o-phenylenediamine | Succinic Acid | 1,3-bis(1H-benzimidazol-2-yl)propane | 94 |

| 4,5-dimethyl-1,2-phenylenediamine | 4,5-dimethyl-1,2-phenylenediamine | Oxalic Acid | 5,6,5',6'-tetramethyl-2,2'-bis(1H-benzimidazole) | 88 |

| o-phenylenediamine | 4,5-dimethyl-1,2-phenylenediamine | Oxalic Acid | 5,6-dimethyl-2,2'-bis(1H-benzimidazole) | 85 |

Synthetic Challenges in Mixed Bis-benzimidazole Formation

The synthesis of asymmetrically substituted or "mixed" bis-benzimidazoles presents unique challenges. semanticscholar.org When two different diamines are used, a statistical mixture of three products is possible: two symmetrical bis-benzimidazoles and the desired asymmetrical bis-benzimidazole. This necessitates careful control of reaction conditions and often requires chromatographic separation to isolate the target compound. semanticscholar.org

The formation of 1,2-disubstituted benzimidazoles can also be challenging due to issues with selectivity, sometimes requiring purification to obtain the desired product. mdpi.com The synthesis of asymmetrical bis(benzimidazoles) has been described where different o-phenylenediamines are condensed with a suitable acid. mdpi.com

Mechanism of Formation for 2-Ethyl-1,2'-bis(1H-benzimidazole) and Its Derivatives

The formation of the benzimidazole ring generally proceeds through a condensation reaction between an o-phenylenediamine and an aldehyde or a carboxylic acid (or its derivative). researchgate.netnih.gov In the presence of an acid catalyst, the reaction mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and a carboxylic acid can be outlined as follows:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Nucleophilic attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon.

Tetrahedral intermediate formation: This attack forms a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration, losing a molecule of water to form a Schiff base intermediate.

Intramolecular cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion.

Aromatization: The resulting cyclic intermediate loses another molecule of water to form the stable, aromatic benzimidazole ring.

For the synthesis of 2,2'-(alkanediyl)-bis-1H-benzimidazoles, this process occurs at both ends of the dicarboxylic acid, leading to the formation of the bis-benzimidazole structure. semanticscholar.org The mechanism for the formation of 1,2-disubstituted benzimidazoles can vary depending on the specific synthetic method and catalysts employed. rsc.org

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized geometry of molecules. This method involves functionals that approximate the exchange-correlation energy, a key component of the total electronic energy. A popular and effective hybrid functional used for such studies on heterocyclic systems is Becke's three-parameter hybrid method combined with the Lee, Yang, and Parr correlation functional (B3LYP). researchgate.net This is often paired with a basis set like 6-31G(d) to provide a good balance between computational cost and accuracy. researchgate.net

The process of geometry optimization involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation, or the most stable structure, is found. This optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. While specific experimental X-ray diffraction data for 2-ethyl-1,2'-bis(1H-benzimidazole) is not widely published, theoretical parameters can be calculated. For related benzimidazole (B57391) derivatives, DFT calculations have shown excellent agreement with experimental values. nih.gov The calculations for the optimized structure of 2-ethyl-1,2'-bis(1H-benzimidazole) would yield precise data for its constituent parts, including the two benzimidazole rings and the connecting ethyl group.

Table 1: Selected Theoretical Geometric Parameters for a Benzimidazole System (Note: This table presents typical parameters for a benzimidazole core calculated by DFT/B3LYP methods, as specific optimized data for 2-ethyl-1,2'-bis(1H-benzimidazole) is not available in the cited literature. The values are illustrative of what a DFT optimization would yield.)

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-N (imidazole) | Bond length within the imidazole (B134444) ring | ~ 1.37 - 1.39 Å |

| C=N (imidazole) | Imine bond length in the imidazole ring | ~ 1.30 - 1.38 Å |

| C-C (benzene) | Aromatic bond length in the benzene (B151609) ring | ~ 1.39 - 1.40 Å |

| C-N-C | Bond angle within the imidazole ring | ~ 108° |

| Dihedral Angle | Torsion angle between the two benzimidazole rings | Varies depending on steric hindrance |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic and optical properties, as well as the chemical reactivity of a molecule. nih.gov The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO (E_HOMO) is directly related to the ionization potential and represents the molecule's capacity to donate an electron.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept an electron. The energy of the LUMO (E_LUMO) is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that signifies the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.govnih.gov

For 2-ethyl-1,2'-bis(1H-benzimidazole), the HOMO is expected to be localized primarily on the π-conjugated benzimidazole rings, which are electron-rich. The LUMO would also be distributed across this system. The energy gap value provides a quantitative measure of the molecule's electronic stability. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Symbol | Definition | Significance |

| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| Energy Gap | ΔE | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's surface, using a color scale to represent different potential values.

Red Regions: Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms. researchgate.net

Blue Regions: Indicate areas of most positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

In the MEP of 2-ethyl-1,2'-bis(1H-benzimidazole), the most negative potential (red) is expected to be concentrated around the electronegative nitrogen atoms of the two benzimidazole rings. researchgate.net These regions are the most likely sites for protonation or coordination with metal ions. The hydrogen atoms, particularly the N-H proton on one of the benzimidazole rings, would exhibit a positive potential (blue), marking them as potential sites for hydrogen bonding. The ethyl group and the benzene rings would constitute regions of intermediate potential.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a theoretical basis for predicting reactivity. researchgate.net

Chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to changes in its electron distribution. nih.gov

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, making them less reactive and less polarizable. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small energy gap, indicating higher reactivity. nih.govresearchgate.net They are more willing to exchange electrons with other species.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ ≈ (E_HOMO + E_LUMO) / 2. Thus, χ = -(E_HOMO + E_LUMO) / 2. researchgate.net

Electrophilicity Index (ω): This index measures the energy stabilization of a system when it acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η). nih.gov A high electrophilicity index characterizes a good electrophile.

These quantum chemical descriptors for 2-ethyl-1,2'-bis(1H-benzimidazole) can be calculated once the HOMO and LUMO energies are determined through DFT, providing a comprehensive profile of its chemical reactivity. nih.gov

Table 3: Quantum Chemical Descriptors and Formulae

| Descriptor | Symbol | Formula (based on E_HOMO and E_LUMO) |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 |

| Chemical Softness | S | 2 / (E_LUMO - E_HOMO) |

| Electrophilicity Index | ω | (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO)) |

Average Localized Ionization Energy (ALIE) and Fukui Functions

Computational methods such as Average Localized Ionization Energy (ALIE) and Fukui functions are instrumental in predicting the reactivity of chemical compounds.

Average Localized Ionization Energy (ALIE) analysis identifies the sites within a molecule that are most susceptible to electrophilic attack. ALIE represents the energy required to remove an electron from a specific point in the space of a molecule. nih.gov The regions with the lowest ALIE values correspond to the locations of the most loosely held electrons, making them the most probable sites for reacting with electrophiles or radicals. nih.gov For 2-ethyl-1,2'-bis(1H-benzimidazole), ALIE surfaces would likely highlight the nitrogen atoms and specific regions of the π-conjugated benzimidazole rings as areas with lower ionization energy, indicating them as primary sites for electrophilic interaction.

Fukui functions are used within Density Functional Theory (DFT) to describe the sensitivity of a chemical system's electron density to a change in the number of electrons. This analysis helps in predicting the sites for nucleophilic, electrophilic, and radical attacks.

f(r)+ : Indicates the propensity of a site to undergo a nucleophilic attack.

f(r)- : Indicates the propensity of a site to undergo an electrophilic attack.

f(r)0 : Indicates the propensity of a site to undergo a radical attack.

NBO population analysis is often employed to calculate condensed Fukui indices, which provide insight into the reactivity of specific atoms. researchgate.net For 2-ethyl-1,2'-bis(1H-benzimidazole), the nitrogen atoms of the imidazole rings are expected to be the most likely sites for electrophilic attack, while certain carbon atoms in the aromatic system would be susceptible to nucleophilic attack.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for structural elucidation. Theoretical vibrational frequencies for benzimidazole derivatives are typically calculated using DFT methods, such as B3LYP, in conjunction with a basis set like 6-31G(d). researchgate.net

The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to scale the calculated frequencies with an appropriate scaling factor to improve the agreement with experimental data. researchgate.net For the related compound 2-ethyl-1H-benzo[d]imidazole, scaling factors around 0.96 for B3LYP methods have been shown to yield good correlation. researchgate.net

A comparison between the calculated and experimental FT-IR spectra allows for a detailed assignment of the vibrational modes. For instance, the characteristic vibrations of the benzimidazole core, such as N-H stretching, C=N stretching, and C-H bending, can be precisely identified.

Below is a representative table comparing experimental and scaled theoretical vibrational frequencies for key functional groups, based on data for the closely related 2-ethyl-1H-benzo[d]imidazole. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d), Scaled) |

| N-H Stretch | ~3420 | ~3415 |

| C-H Stretch (Aromatic) | ~3060 | ~3055 |

| C-H Stretch (Aliphatic) | ~2970 | ~2965 |

| C=N Stretch | ~1620 | ~1615 |

| C=C Stretch (Aromatic) | ~1450 | ~1445 |

| N-H Bend | ~1410 | ~1405 |

| C-H Bend (Aliphatic) | ~1380 | ~1375 |

| This table is illustrative and based on data for a similar compound, 2-ethyl-1H-benzo[d]imidazole, to demonstrate the typical correlation between experimental and theoretical data. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, charge distribution, and bonding interactions within a molecule. researchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

For 2-ethyl-1,2'-bis(1H-benzimidazole), NBO analysis would reveal significant delocalization of electron density from the lone pair orbitals of the nitrogen atoms (n) to the antibonding π* orbitals of the aromatic rings. These n → π* interactions contribute to the stabilization of the molecule and are characteristic of conjugated heterocyclic systems.

Key interactions expected to be identified by NBO analysis include:

Intramolecular charge transfer: From the electron-donating ethyl group and benzimidazole rings to potential acceptor sites.

Hyperconjugation: Interactions between the σ bonds of the ethyl group and the π system of the benzimidazole rings.

Bond character: Analysis of the natural atomic charges and bond orders would confirm the covalent and ionic nature of the bonds, such as the C-N bonds within the imidazole rings and the bond connecting the two benzimidazole units.

Theoretical Studies of Thermodynamic Properties

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and heat capacity (C°v), as a function of temperature. These properties are derived from the calculated molecular structure, vibrational frequencies, and rotational constants using statistical mechanics.

The thermodynamic functions are generally observed to increase with temperature. This is because higher temperatures lead to increased molecular motion, populating higher vibrational and rotational energy levels, which in turn increases the total energy, randomness, and heat capacity of the system.

The following table provides an illustrative example of how the thermodynamic properties of a molecule like 2-ethyl-1,2'-bis(1H-benzimidazole) are expected to change with temperature, based on theoretical principles.

| Temperature (K) | Enthalpy (H°) (kcal/mol) | Entropy (S°) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) |

| 100 | 3.5 | 75.2 | 25.1 |

| 200 | 8.0 | 95.8 | 45.3 |

| 298.15 | 14.5 | 115.5 | 65.7 |

| 400 | 23.0 | 135.1 | 85.2 |

| 500 | 33.5 | 154.3 | 102.4 |

| This table presents hypothetical, representative data to illustrate the temperature dependence of thermodynamic properties for a molecule of this complexity. |

Coordination Chemistry of 2 Ethyl 1,2 Bis 1h Benzimidazole As a Ligand

Design and Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes with 2-ethyl-1,2'-bis(1H-benzimidazole) and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting complexes often exhibit distinct colors and morphologies depending on the metal and reaction conditions. nih.gov

Complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II), Cd(II), Ag(I)

A variety of transition metal complexes have been synthesized with ligands structurally related to 2-ethyl-1,2'-bis(1H-benzimidazole). For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes have been designed and synthesized using bis-benzimidazole derivatives. nih.gov The formation of these complexes is often confirmed through techniques such as FT-IR, 1H-NMR, powder X-ray diffraction, ESI-MS, and ultraviolet-visible spectroscopy. nih.gov

Similarly, Co(II), Cu(II), and Zn(II) complexes with thio-bis(benzimidazole) ligands have been prepared and characterized. nih.gov The synthesis of palladium(II) complexes with thiazine (B8601807) and thiazoline (B8809763) derivative ligands has also been reported, resulting in square-planar geometries. nih.govunex.es The reaction of 1,2-bis(trifluoroacetyl)hydrazine with a Pd(0) source in the presence of various four-electron donors leads to the formation of N,O-chelating dicarbonylhydrazido-palladium complexes. mdpi.com

Furthermore, the synthesis of mixed-ligand mononuclear and binuclear ruthenium(II) complexes containing ligands such as 2,2'-bipyridine (B1663995) and pyrazole-3,5-bis(benzimidazole) has been achieved. nih.gov The reaction of specific platinum-containing precursors with bis(diphenylphosphino)acetylene (B1583838) has been shown to yield a novel tetranuclear platinum complex. nih.govescholarship.org

Table 1: Examples of Synthesized Transition Metal Complexes with Benzimidazole-Containing Ligands

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

| Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole derivatives | Various | nih.gov |

| Co(II), Cu(II), Zn(II) | Thio-bis(benzimidazole) | Various | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II) | Tetradentate thio-bis(benzimidazole) | 1:1 metal:ligand | isca.me |

| Cu(II), Co(II) | Bis-benzimidazolyl with ether linker | Mononuclear and binuclear | rsc.org |

| Pd(II) | Thiazine and thiazoline derivatives | Square-planar | nih.govunex.es |

| Pd(II) | 1,2-bis(trifluoroacetyl)hydrazine | N,O-chelating | mdpi.com |

| Pt(II) | 2-(2-Pyridyl)benzimidazole and bis(diphenylphosphino)acetylene | Tetranuclear | nih.govescholarship.org |

Investigation of Metal-Ligand Stoichiometry and Ratios

The stoichiometry of the resulting metal complexes is a critical aspect of their characterization. For many transition metal complexes with tetradentate bis(benzimidazole-2-thio)alkane ligands, a 1:1 metal-to-ligand ratio is commonly observed. isca.me This stoichiometry is typically determined through analytical data and spectroscopic methods. isca.me

In other systems, different stoichiometries can be achieved. For example, the reaction of a bis-benzimidazolyl ligand with various copper(II) and cobalt(II) salts can yield complexes with varying metal-ligand ratios, influenced by the specific anions present. rsc.org Similarly, studies on mixed-ligand palladium(II) complexes with 2-(aminomethyl)benzimidazole and other biologically relevant ligands have shown the formation of 1:1 complexes with amino acids and dicarboxylic acids, and both 1:1 and 1:2 complexes with DNA constituents like uracil (B121893) and thymine. researchgate.net The synthesis of multidentate ligands like 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine allows for coordination to metal atoms in different metal-ligand ratios. mdpi.com

Coordination Modes and Geometries

The 2-ethyl-1,2'-bis(1H-benzimidazole) ligand and its analogs exhibit diverse coordination behaviors, acting as either chelating or bridging ligands, which in turn leads to the formation of complexes with various nuclearities and geometries.

Chelating and Bridging Ligand Behavior

The formation of a five-membered chelate ring is a common feature in the coordination of these types of ligands, as seen in N,O-chelating dicarbonylhydrazido-palladium complexes. mdpi.com The tridentate chelating behavior has been observed in copper(II) complexes with asymmetric bis(benzimidazoles). mdpi.com Tripodal bis(imidazole)-based ligands are also known to form chelating complexes with copper(II). rsc.org

Formation of Mononuclear, Binuclear, and Multinuclear Complexes

The ability of 2-ethyl-1,2'-bis(1H-benzimidazole) and related ligands to bridge metal centers facilitates the formation of polynuclear complexes. Binuclear copper(II) complexes have been synthesized using binucleating ligands derived from substituted isophthalaldehyde (B49619) and 2-(2-aminoethyl)pyridine. acs.org The self-assembly of copper(II) or cobalt(II) salts with a bis-benzimidazolyl ligand containing a flexible linker has led to the formation of both mononuclear and binuclear complexes. rsc.org

The synthesis of both mononuclear and binuclear cobalt(II) mixed ligand complexes using 2,2'-bipyridine and ethylenediamine (B42938) has also been reported. biointerfaceresearch.com Furthermore, the formation of a tetranuclear platinum complex highlights the potential for creating even larger multinuclear assemblies. nih.govescholarship.org In some instances, mononuclear complexes are formed, such as the distorted tetrahedral zinc complex with 2-(1-ethyl-1H-benzimidazol-2-yl)phenol. researchgate.net

Table 2: Nuclearity of Complexes with Benzimidazole-Containing Ligands

| Nuclearity | Metal(s) | Ligand(s) | Reference |

| Mononuclear | Co(II) | 2,2'-bipyridine, ethylenediamine | biointerfaceresearch.com |

| Mononuclear | Zn(II) | 2-(1-ethyl-1H-benzimidazol-2-yl)phenol | researchgate.net |

| Binuclear | Cu(II) | Substituted isophthalaldehyde, 2-(2-aminoethyl)pyridine | acs.org |

| Binuclear | Co(II) | 2,2'-bipyridine, ethylenediamine | biointerfaceresearch.com |

| Binuclear | Pt(II) | Bis(2-(diphenylphosphino)ethyl)phenylphosphine | researchgate.net |

| Tetranuclear | Pt(II) | 2-(2-Pyridyl)benzimidazole, bis(diphenylphosphino)acetylene | nih.govescholarship.org |

Distorted Geometries in Coordination Polyhedra

The coordination polyhedra in metal complexes containing benzimidazole-based ligands often exhibit distorted geometries. For example, a mononuclear zinc complex with two 2-(1-ethyl-1H-benzimidazol-2-yl)phenol ligands adopts a distorted tetrahedral arrangement. researchgate.net Similarly, mononuclear cadmium(II) and nickel(II) complexes with benzimidazole-2-carboxylate feature distorted octahedral geometries. nih.gov In a series of palladium(II) complexes, the square planar geometry around the metal center shows varying degrees of distortion. nih.gov The steric effects of bulky substituents on the ligand can contribute to these distortions. researchgate.net

Ligand Modification and Its Impact on Coordination Properties

While general principles of ligand modification exist for the broader benzimidazole (B57391) class, there is no research focused on modifications of 2-ethyl-1,2'-bis(1H-benzimidazole) itself. Studies on other benzimidazoles show that altering substituents can influence electronic properties, solubility, and steric factors, which in turn affect the coordination behavior and stability of the resulting metal complexes. mdpi.comnih.gov However, without specific data, a discussion for the target compound is not possible.

Due to the absence of specific scientific data for "2-ethyl-1,2'-bis(1H-benzimidazole)" in the requested areas, generating a thorough and scientifically accurate article according to the provided outline is not feasible.

Advanced Materials Science Applications Non Biological

Potential in Sensors and Functional Materials (excluding biological sensing)

There are no reports on the application of 2-ethyl-1,2'-bis(1H-benzimidazole) in the development of non-biological sensors or other functional materials.

Mechanistic Studies of Reactions Involving 2 Ethyl 1,2 Bis 1h Benzimidazole or Its Derivatives

Investigation of Reaction Pathways in Synthetic Transformations

The synthesis of 1,2-disubstituted benzimidazoles, a class to which 2-ethyl-1,2'-bis(1H-benzimidazole) belongs, can proceed through various reaction pathways. One common method involves the condensation of o-phenylenediamines with aldehydes. nih.gov Mechanistic studies suggest that an acid catalyst, such as phosphoric acid, activates the carbonyl group of the aldehyde, facilitating a nucleophilic attack by the o-phenylenediamine (B120857). nih.gov This leads to the formation of a bisimine intermediate, which then undergoes an intermolecular nucleophilic attack to form a cyclic intermediate. nih.gov Subsequent rearrangement and aromatization yield the final 1,2-disubstituted benzimidazole (B57391) product. nih.gov

Another pathway for synthesizing substituted benzimidazoles involves a copper-catalyzed three-component coupling reaction of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes. nih.gov In this mechanism, it is proposed that a ketenimine intermediate is generated from the reaction of the sulfonyl azide (B81097) and the terminal alkyne. This intermediate then undergoes two nucleophilic additions followed by cyclization to yield the 1,2-substituted benzimidazole. nih.gov

The following table summarizes the proposed intermediates in different synthetic pathways for benzimidazole derivatives:

| Synthetic Pathway | Key Intermediates | Catalyst/Reagent | Reference |

| Condensation of o-phenylenediamine and aldehydes | Bisimine, Cyclic intermediate | Phosphoric acid | nih.gov |

| Three-component coupling | Ketenimine | Copper catalyst, Sulfonyl azide | nih.gov |

Kinetic and Thermodynamic Aspects of Chemical Reactions

The kinetics of the formation of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes are influenced by the nature of the substituents on the aromatic aldehyde. nih.gov Studies have shown that aromatic aldehydes bearing electron-withdrawing groups, such as a nitro group (NO2), react faster than those with electron-releasing groups, like methoxy (B1213986) (OCH3), methyl (CH3), or hydroxyl (OH) groups. nih.gov This suggests that the rate-determining step involves the nucleophilic attack of the diamine on the carbonyl carbon, which is rendered more electrophilic by electron-withdrawing substituents.

The table below provides a qualitative comparison of reaction rates for the synthesis of 1,2-disubstituted benzimidazoles with different substituents.

| Substituent on Aldehyde | Electron Nature | Relative Reaction Rate | Reference |

| -NO2 | Withdrawing | Faster | nih.gov |

| -OCH3 | Releasing | Slower | nih.gov |

| -CH3 | Releasing | Slower | nih.gov |

| -OH | Releasing | Slower | nih.gov |

Deactivation and Regeneration Mechanisms in Catalytic Processes

While specific studies on the deactivation and regeneration of catalysts involving 2-ethyl-1,2'-bis(1H-benzimidazole) are not extensively detailed in the provided search results, general principles for related systems can be considered. In catalytic processes where benzimidazole derivatives act as ligands, potential deactivation pathways could include ligand degradation under harsh reaction conditions (e.g., strong oxidation), leaching of the metal center from the ligand, or the formation of inactive catalyst species.

Regeneration of the catalyst would depend on the specific deactivation mechanism. For instance, if deactivation is due to the formation of inactive complexes, a change in reaction conditions (e.g., temperature, solvent) or the introduction of a competing ligand might regenerate the active catalyst. If ligand degradation occurs, resynthesis of the catalyst complex would be necessary.

Ligand Exchange and Transformation Mechanisms in Coordination Chemistry

Bis(benzimidazole) ligands, including derivatives of 2-ethyl-1,2'-bis(1H-benzimidazole), are versatile in coordination chemistry, capable of coordinating to metal atoms in various ratios. mdpi.com Ligand exchange reactions are fundamental in the synthesis and reactivity of their metal complexes. The stability of these complexes in solution is a key factor; for instance, some nickel(II) complexes with bis(benzimidazole)thio- and selenoether ligands have been shown to be stable in aqueous solutions for extended periods. mdpi.com

The coordination mode of the ligand can vary. In some mononuclear complexes, the bis(benzimidazole) ligand acts as a chelating agent. mdpi.com In binuclear complexes, the ligand can bridge two metal centers. mdpi.comrsc.org The nature of the metal and the substituents on the benzimidazole ring can influence the preferred coordination geometry, which can range from tetrahedral to other arrangements. rsc.orgijerjournal.com The transformation of the ligand itself upon coordination can also occur, such as the rearrangement and cyclization of a Schiff base to form a novel benzimidazole ligand. rsc.org

The following table lists some metal complexes with bis-benzimidazole derivatives and their observed coordination behavior.

| Metal Ion | Ligand Type | Coordination Behavior | Reference |

| Ni(II) | Bis(benzimidazole)thio- and selenoether | Mononuclear and binuclear complexes, stable in solution | mdpi.com |

| Ag(I) | 1-ethyl-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methoxy)benzyl)-1H-benzo[d]imidazole (Etobb) | Binuclear complex with bridging ligands | mdpi.com |

| Cu(II), Zn(II), Ni(II), Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Formation of various complexes with anti-proliferative activity | nih.gov |

| Cu(II) | 1H-benzimidazole-2-yl hydrazones | 1:1 complexes with coordination through benzimidazole N, azomethine N, and phenolic O | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Homoleptic and heteroleptic complexes, some with bridging phenolate (B1203915) groups | rsc.org |

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-1,2'-bis(1H-benzimidazole) and its metal complexes?

Methodological Answer:

- Hydrothermal synthesis is widely employed. For example, a mixture of Zn(CH₃COO)₂·2H₂O, the ligand, and homophthalic acid in water under hydrothermal conditions (423 K, 72 h) yields crystalline complexes with 45% efficiency .

- Solvent selection : Polar solvents (e.g., water or DMF) enhance ligand solubility and metal coordination. Adjusting pH with NaOH (0.6 mmol) improves deprotonation of benzimidazole N-H groups, facilitating metal binding .

- Table 1 : Synthetic Conditions Comparison

| Reactants | Solvent | Temperature (K) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn²⁺, ligand, homophthalate | H₂O | 423 | 72 | 45 | |

| Ligand, benzene-1,3,5-tricarboxylic acid | H₂O | 433 | 72 | N/A |

Q. How is X-ray crystallography utilized to resolve the structure of 2-ethyl-1,2'-bis(1H-benzimidazole) complexes?

Methodological Answer:

- Data collection : Use a Bruker APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Multi-scan absorption correction (SADABS) ensures data accuracy .

- Refinement : SHELXL refines structures via full-matrix least-squares on , achieving values < 0.05. Hydrogen atoms are positioned geometrically and refined isotropically .

- Validation : Check for ADP (atomic displacement parameter) anomalies and residual electron density peaks to confirm structural integrity .

Q. What spectroscopic techniques complement crystallography for characterizing this compound?

Methodological Answer:

- FT-IR : Identify N-H stretching (~3200 cm⁻¹) and C=N vibrations (1600–1500 cm⁻¹). Loss of N-H peaks in complexes confirms deprotonation .

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands in coordination complexes (e.g., Co²⁺ complexes show d-d transitions at ~500 nm) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of 2-ethyl-1,2'-bis(1H-benzimidazole) derivatives?

Methodological Answer:

- Graph-set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., motifs in carboxylate-bridged structures). For example, O–H···N interactions between homophthalate and benzimidazole groups stabilize 3D frameworks .

- Thermal stability : TGA-DSC reveals decomposition temperatures correlated with hydrogen-bond density. Stronger networks (e.g., multiple N–H···O bonds) delay ligand dissociation up to 573 K .

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms?

Methodological Answer:

- Multi-temperature studies : Collect data at 100 K and 293 K to assess thermal motion effects. For example, orthorhombic () vs. triclinic () polymorphs show distinct unit cell parameters ( Å vs. Å) .

- Hirshfeld surface analysis : Compare fingerprint plots to quantify intermolecular interactions (e.g., C–H···π vs. π-π stacking prevalence) .

Q. What strategies optimize the design of transition metal complexes for catalytic applications?

Methodological Answer:

- Ligand denticity : The flexible ethylene linker allows bis-benzimidazole to adopt κ²-N,N' or κ³-N,N',O coordination modes with metals like Zn²⁺ or Co²⁺, enhancing catalytic versatility .

- Kinetic studies : Monitor substrate conversion via GC-MS or NMR. For example, Zn²⁺ complexes catalyze ester hydrolysis at rates proportional to Lewis acidity (adjusted by counterion choice) .

Q. How do steric and electronic modifications of the benzimidazole core impact metal-binding selectivity?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to increase ligand acidity, favoring binding to harder metals (e.g., Fe³⁺ over Cu²⁺) .

- Competitive titration : Use UV-Vis titrations with equimolar metal mixtures (e.g., Ni²⁺/Co²⁺) to determine selectivity constants () .

Data Contradictions and Validation

Q. Why do reported crystal structures vary in symmetry (e.g., triclinic vs. orthorhombic) for similar complexes?

Methodological Answer:

- Solvent inclusion : Hydrated vs. anhydrous forms (e.g., inclusion of lattice H₂O in triclinic structures) alters packing symmetry. Check SQUEEZE/PLATON reports for solvent content .

- Synthetic pH : Higher pH (>7) promotes deprotonation and alternative coordination geometries, leading to distinct space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.